![molecular formula C13H15ClN2 B2354355 1-(3-Chlorophenyl)-4-(2-propynyl)piperazine CAS No. 72955-77-2](/img/structure/B2354355.png)
1-(3-Chlorophenyl)-4-(2-propynyl)piperazine
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Description
Scientific Research Applications
Synthesis and Derivation
The compound 1-(3-chlorophenyl)piperazine has been synthesized and utilized as a precursor for further chemical reactions. Specifically, it has been synthesized from 3-chloroaniline and bis-(2-chloroethyl) amine hydrochloride, and further reacted with 1-bromo-3-chloropropane to yield 1-(3-chlorophenyl)-4-(3-chloropropyl) piperazine hydrochloride, with an overall yield of 45.7% (Mai, 2005).
In another study, a series of 1,2,4-triazine derivatives bearing piperazine amide moiety, including compounds with 3-chlorophenyl substitution, have been synthesized and investigated for potential anticancer activities. These compounds showed promising antiproliferative effects in comparison with cisplatin (Yurttaş et al., 2014).
Another approach for synthesizing 1-(2,3-dichlorophenyl)piperazine involves reacting 2,6-dichloro-nitrobenzene with anhydrous piperazine, followed by a series of reactions leading to a final product with a total yield of 53.3%. This synthetic route has been discussed in terms of the quality and quantity of the final product, and the factors influencing each reaction were analyzed (Ning-wei, 2006).
Biological Applications and Studies
Piperazine derivatives, including those with chlorophenyl groups, have been synthesized and evaluated for their anticancer and antituberculosis activities. Some of these compounds exhibited significant antituberculosis and anticancer activities, indicating their potential in the field of drug development (Mallikarjuna, Padmashali, & Sandeep, 2014).
Additionally, theoretical and experimental investigations into the structural, electronic, molecular, and biological properties of certain chlorophenyl piperazine derivatives have been conducted. These studies have revealed insights into the compound's potential activity against specific proteins and have shown effectiveness against cancer cell lines, particularly prostate cancer (Bhat et al., 2018).
Analytical and Structural Studies
- There have been studies focusing on the structural and spectroscopic analysis of chlorophenyl piperazine derivatives. For example, the spectroscopic studies of 1-(4-Chlorophenyl) piperazine (14CPP) involved nuclear magnetic resonance (NMR), Fourier transform infrared (FTIR), and Raman techniques. The analysis was supported by density functional theory (DFT) calculations, providing a detailed understanding of the molecule's structure and properties (Dikmen, 2019).
properties
IUPAC Name |
1-(3-chlorophenyl)-4-prop-2-ynylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2/c1-2-6-15-7-9-16(10-8-15)13-5-3-4-12(14)11-13/h1,3-5,11H,6-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBIXLFPUKVRDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)C2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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